Ethyl 4-bromo-2-fluoro-6-iodobenzoate
Description
Ethyl 4-bromo-2-fluoro-6-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), fluorine (F), and iodine (I) at positions 4, 2, and 6, respectively. The ethyl ester group enhances lipophilicity, making it suitable for applications in medicinal chemistry, agrochemical synthesis, and materials science. The presence of three distinct halogens introduces unique electronic and steric effects: fluorine’s high electronegativity influences electron distribution, while bromine and iodine contribute to steric bulk and polarizability. This compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (often refined using programs like SHELXL ), to resolve its conformation and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFIO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMAHFDHDPRWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with a fluorobenzoic acid derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and iodination steps.
Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.
Major Products Formed
Substituted Benzoates: Depending on the reagents used, various substituted benzoates can be formed.
Biaryl Compounds: Through coupling reactions, biaryl compounds are synthesized.
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluoro-6-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, iodine) on the benzene ring makes it highly reactive in substitution and coupling reactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects :
- Fluorine vs. For example, ethyl 4-bromo-2-chloro-6-iodobenzoate would exhibit reduced electron-withdrawing effects compared to the fluoro analog, impacting its stability in acidic conditions.
- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius increases steric hindrance, which may reduce crystallinity or solubility in polar solvents. Ethyl 4-bromo-2-fluoro-6-chlorobenzoate would likely have a lower molecular weight and higher solubility in ethyl acetate compared to the iodinated compound, as observed in partitioning studies of halogenated analogs .
Physicochemical Properties
Key properties influenced by halogen substitution include:
*Estimated based on analogous structures.
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